N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride
Description
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-N-pyridin-4-ylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-8H,12H2,(H,13,14);1H |
InChI Key |
KSKDKRUOZNKJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=NC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Aromatic Substitution (SNAr)
A common method involves the nucleophilic substitution of 4-aminopyridine with 1,4-dibromobenzene or related halogenated benzene derivatives. This approach typically proceeds under mild conditions, often employing a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is conducted at room temperature or slightly elevated temperatures (~50–80°C) to facilitate substitution on the aromatic ring, yielding the amino-substituted intermediate, which is then converted into the hydrochloride salt.
Coupling of 4-Aminopyridine with Aromatic Halides
According to recent patents and research, a prevalent industrial route involves coupling 4-aminopyridine with 1,4-dibromobenzene or 1,4-dichlorobenzene under palladium-catalyzed conditions (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands). The reaction occurs at elevated temperatures (80–120°C) in solvents like toluene or ethanol, with bases such as potassium carbonate or cesium carbonate. This method ensures high regioselectivity and yield, suitable for scale-up.
Multi-step Synthesis via Aromatic Substitutions and Cyclizations
Some protocols involve initial formation of intermediate heterocycles, such as pyridines or pyrimidines, followed by their attachment to the benzene-1,4-diamine core. For example, WO2021074138A1 describes a route where nitropyrimidine intermediates are formed via C-N bond formation, followed by reduction and hydrolysis to yield the target diamine. These steps often involve:
- Formation of nitropyrimidine intermediates through nucleophilic substitution.
- Curtius rearrangement or hydrolysis to convert nitro groups into amino groups.
- Acidification to produce the hydrochloride salt.
Salt Formation
The free base, N1-(pyridin-4-yl)benzene-1,4-diamine , is converted into its hydrochloride salt by treatment with hydrochloric acid in ethanol or other suitable solvents, followed by recrystallization to obtain pure crystalline hydrochloride.
Research Outcomes and Optimization Data
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 4-Aminopyridine + 1,4-dibromobenzene | DMF, room temp to 80°C | 70–85% | Efficient, scalable |
| Palladium-catalyzed coupling | 4-Aminopyridine + 1,4-dichlorobenzene | Toluene, 80–120°C, Pd catalyst | 75–90% | High regioselectivity |
| Multi-step heterocycle route | Nitro precursors → reduction → salt | Various, often reflux | Variable | Suitable for complex derivatives |
| Salt formation | Free base + HCl | Ethanol, room temp | Quantitative | Purification by recrystallization |
Notes on Reaction Optimization and Purification
- Reaction temperature : Elevated temperatures (80–120°C) improve reaction rates but must be balanced against potential side reactions.
- Catalysts : Palladium catalysts significantly enhance coupling efficiency, especially with aryl chlorides.
- Solvent choice : Polar aprotic solvents like DMSO or DMF stabilize intermediates and facilitate nucleophilic substitution.
- Purification : Crystallization from ethanol or acetonitrile yields high-purity hydrochloride salts; chromatography may be employed for further purification.
Supporting Research and Literature
- Patent WO2021074138A1 describes a multi-step synthesis involving nitropyrimidine intermediates, reduction, and hydrolysis, culminating in the formation of the target diamine hydrochloride with yields around 60%.
- Research article (2019) details nucleophilic aromatic substitution of chloropyridines with diamines, with characterization via NMR, MS, IR, UV-VIS, and X-ray diffraction, confirming the structure and purity of the synthesized compound.
- Chemical synthesis reviews highlight the importance of palladium-catalyzed cross-coupling reactions for aromatic amines, emphasizing reaction conditions that maximize yield and purity for pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and sulfonated compounds .
Scientific Research Applications
N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The compound’s aromatic rings and amine groups allow it to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Anti-Inflammatory Derivatives
- N1-(Benzo[d]oxazol-2-yl)benzene-1,4-diamine (3a–g) :
Synthesized via Tin(II) chloride-mediated reduction of nitro precursors, these derivatives inhibit LPS-induced inflammation by modulating IL-6 and IL-1β mRNA expression. The benzo[d]oxazole substituent enhances anti-inflammatory efficacy compared to simpler aromatic groups . - NIQBD (Indoloquinoline Derivative): N1-(5-Methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride exhibits potent anti-inflammatory effects when loaded into starch nanoparticles (StNPs), addressing poor solubility and bioavailability .
Coordination Chemistry and Material Science
Pharmacokinetic Modifications
- N1,N1-Dimethyl-N4-(4-(trifluoromethyl)phenethyl)benzene-1,4-diamine (8b) :
The trifluoromethyl group improves metabolic stability and lipophilicity, critical for CNS-targeting drugs . - N1-(4-Chlorophenyl)benzene-1,4-diamine :
The electron-withdrawing chlorine atom enhances oxidative stability, though its biological activity remains underexplored .
Comparative Data Table
Biological Activity
N1-(pyridin-4-yl)benzene-1,4-diamine hydrochloride, also known as a pyridine derivative of benzene-1,4-diamine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
This compound has a molecular formula of and a molecular weight of 227.68 g/mol. The compound features a benzene ring substituted with a pyridin-4-yl group and amine functional groups, contributing to its reactivity and biological interactions. It appears as a pale yellow to brown solid and is soluble in various organic solvents, enhancing its applicability in biological assays and drug formulations.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting specific cancer cell lines. The compound's mechanism of action may involve interference with cellular pathways critical for cancer cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain kinases implicated in cancer progression .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Inhibition of EGFR signaling |
| MCF7 (Breast Cancer) | 3.2 | Modulation of apoptosis pathways |
| HeLa (Cervical Cancer) | 4.5 | Disruption of cell cycle regulation |
Interaction with Biological Macromolecules
Research indicates that this compound interacts with various biological macromolecules such as proteins and nucleic acids. These interactions may lead to the modulation of enzyme activity or receptor signaling pathways relevant to disease states. For example, studies have shown that the compound can bind to specific enzymes involved in metabolic processes, potentially leading to inhibition or activation depending on the context .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may function as an inhibitor of key signaling pathways involved in cell growth and survival. The presence of the pyridine ring is believed to enhance its binding affinity to target proteins due to increased electron density and potential hydrogen bonding interactions .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, with a notable selectivity for cancerous cells over normal cells.
Table 2: Summary of Case Study Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
